N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C20H17FN2O4S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H17FN2O4S/c21-15-6-8-17(9-7-15)23-28(25,26)19-12-10-16(11-13-19)22-20(24)14-27-18-4-2-1-3-5-18/h1-13,23H,14H2,(H,22,24) |
InChI Key |
UZSVXFUNWHPXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthetic Strategy
The compound is synthesized via a two-step process:
- Sulfonylation of 4-aminophenylacetamide : Reacting 4-aminophenylacetamide with 4-fluorobenzenesulfonyl chloride forms the sulfonamide intermediate.
- Acetylation with phenoxyacetyl chloride : The intermediate undergoes acetylation using phenoxyacetyl chloride to yield the final product.
Reaction Scheme:
$$
\text{4-Aminophenylacetamide} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Sulfonamide Intermediate} \xrightarrow{\text{Phenoxyacetyl Chloride}} \text{N-{4-[(4-Fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide}
$$
Detailed Reaction Conditions
Step 1 (Sulfonylation) :
Step 2 (Acetylation) :
Optimization of Reaction Parameters
Analytical Characterization
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
- Step 1 : Microreactors achieve 92% conversion at 50°C with residence time <10 min.
- Step 2 : Tubular reactors coupled with in-line IR monitoring reduce solvent use by 40%.
Challenges and Solutions
Moisture Sensitivity
Scalability Limitations
- Issue : Exothermic reactions in batch processes cause hotspots.
- Solution : Continuous flow systems improve heat dissipation.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide has shown potential as an antibacterial agent due to its ability to inhibit bacterial growth through enzyme inhibition mechanisms. The fluorine atom in its structure may enhance its binding affinity to bacterial targets, improving efficacy.
Anticancer Activity
this compound has been evaluated for its anticancer properties. Studies suggest that it acts as a microtubule-targeting agent, which is crucial for disrupting the mitotic process in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against drug-resistant cancer cell lines, indicating that modifications in the structure of sulfonamide derivatives can lead to improved therapeutic outcomes .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for optimizing its therapeutic applications. Interaction studies often focus on:
- Enzyme Inhibition : Investigating how the compound inhibits specific enzymes involved in disease pathways.
- Protein Binding Affinity : Assessing how well the compound binds to target proteins, which can influence its pharmacokinetic properties.
- Nucleic Acid Interaction : Exploring potential interactions with DNA or RNA that could lead to novel therapeutic mechanisms.
These studies provide insights into the compound's mechanism of action and help identify modifications that could enhance its biological activity.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(4-sulfamoylphenyl)-2-phenoxyacetamide | Lacks fluorine substituent | May have different binding affinities |
| 4-Fluoro-N-(2-hydroxyphenyl)acetamide | Contains hydroxyl group | Potentially different solubility properties |
| N-(3-chlorophenyl)-2-(2-methoxyphenoxy)acetamide | Contains chlorine substituent | Different electronic properties affecting reactivity |
The presence of the fluorinated phenyl ring in this compound enhances its pharmacological profile compared to similar compounds, making it a promising candidate for further research and development .
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group in N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide is a critical determinant of its activity. Analogous compounds with alternative substituents include:
Variations in the Acetamide Side Chain
The phenoxy-acetamide moiety distinguishes the target compound from analogs with alternative side chains:
Key Insight: The phenoxy group in the target compound provides moderate hydrophobicity and hydrogen-bonding capacity, whereas chloro or quinoline modifications alter electronic properties and binding modes .
Heterocyclic and Sulfonyl Modifications
Incorporation of heterocycles or sulfonyl groups alters bioactivity:
Key Insight : The target compound lacks the heterocyclic complexity of these analogs, which may limit its specificity but improve synthetic accessibility .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: Fluorine in the target compound enhances lipid solubility (logP ≈ 3.2) compared to non-fluorinated analogs (e.g., logP = 2.8 for N-(4-hydroxyphenyl)acetamide) .
- Metabolic Stability : The 4-fluorophenyl group resists oxidative metabolism, contrasting with compounds bearing methyl or nitro groups, which are prone to enzymatic degradation .
- Synthetic Complexity: The target compound can be synthesized in 3–4 steps via sulfonylation and acetylation, whereas thiophene- or quinoline-containing analogs require multistep heterocyclic synthesis .
Biological Activity
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfamoyl group attached to a phenyl ring and an acetaminophen moiety, with the fluorine atom on the phenyl ring enhancing its pharmacological properties. Its molecular formula is . The unique arrangement of functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.
Enzyme Inhibition
This compound has been shown to inhibit various enzymes, particularly those involved in inflammatory pathways. The sulfonamide group is known for its ability to mimic natural substrates, allowing it to disrupt essential biochemical pathways. For example, studies indicate that compounds with similar structures exhibit antibacterial and anti-inflammatory properties, which may be attributed to their interactions with enzymes such as carbonic anhydrase and certain kinases .
Interaction with Biological Macromolecules
Research has demonstrated that this compound interacts with proteins and nucleic acids, which is crucial for understanding its mechanism of action. These interactions can lead to alterations in cellular signaling pathways, potentially enhancing its efficacy against diseases like cancer .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance:
- Cytotoxicity Assays : In vitro studies using prostate carcinoma (PC3) cell lines revealed that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established anticancer drugs like imatinib .
- Mechanism of Action : It has been reported that the compound induces apoptosis and differentiation in cancer cells, suggesting a dual mechanism of action that could be beneficial in cancer therapy .
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(4-sulfamoylphenyl)-2-phenoxyacetamide | Lacks fluorine substituent | May have different binding affinities |
| 4-Fluoro-N-(2-hydroxyphenyl)acetamide | Contains hydroxyl group instead | Potentially different solubility properties |
| N-(3-chlorophenyl)-2-(2-methoxyphenoxy)acetamide | Contains chlorine substituent | Different electronic properties affecting reactivity |
The presence of the fluorinated phenyl ring in this compound enhances its pharmacological profile compared to these similar compounds .
Case Studies
- Diabetes Model : Research involving diabetic rat models demonstrated that related compounds improved insulin sensitivity and restored normal serum lipid levels. These findings suggest potential applications for this compound in metabolic disorders .
- Inflammation Studies : In vivo studies indicated that this compound could reduce inflammation markers in animal models, supporting its potential use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
